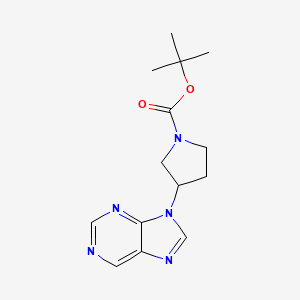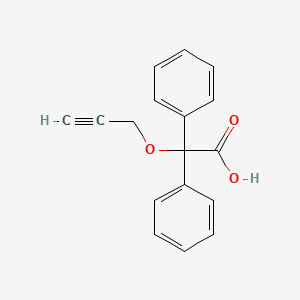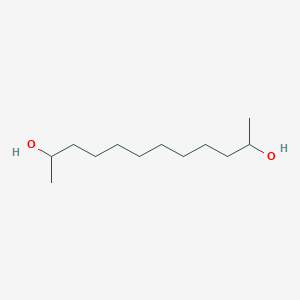
Dodecane-2,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-2,11-diol is a long-chain diol with the molecular formula C12H26O2. It is a linear molecule with hydroxyl groups attached to the second and eleventh carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-2,11-diol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. This process typically uses reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of dodecanedioic acid. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dodecane-2,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: The compound can be further reduced to form dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various halogenated or esterified derivatives.
Scientific Research Applications
Dodecane-2,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: this compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of lubricants, surfactants, and adhesives due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of dodecane-2,11-diol largely depends on its application. In biological systems, it may interact with lipid membranes, influencing their fluidity and function. In chemical reactions, the hydroxyl groups serve as reactive sites for various transformations, enabling the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2-Dodecanediol: Another diol with hydroxyl groups on the first and second carbon atoms.
1,12-Dodecanediol: A diol with hydroxyl groups on the first and twelfth carbon atoms.
1,2-Hexadecanediol: A longer-chain diol with hydroxyl groups on the first and second carbon atoms.
Uniqueness
Dodecane-2,11-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular configurations, such as in the synthesis of specialized polymers and pharmaceuticals.
Properties
Molecular Formula |
C12H26O2 |
|---|---|
Molecular Weight |
202.33 g/mol |
IUPAC Name |
dodecane-2,11-diol |
InChI |
InChI=1S/C12H26O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-14H,3-10H2,1-2H3 |
InChI Key |
YHQWADZIVSSNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


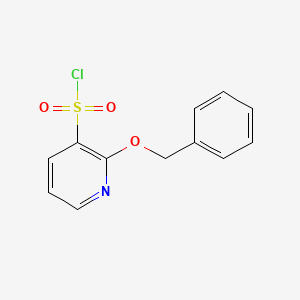
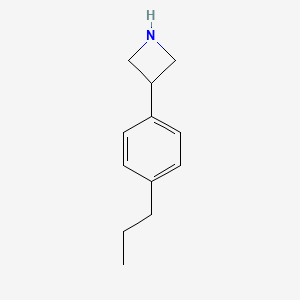
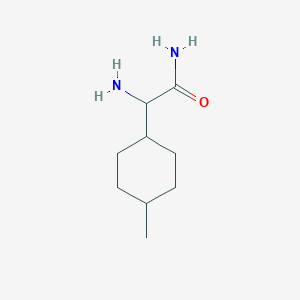
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)


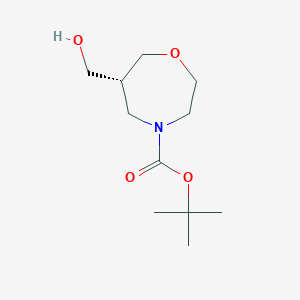
![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)
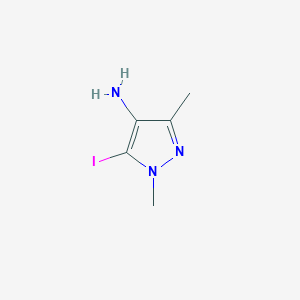
![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)

![{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13340906.png)
